molecular formula C9H14ClN3 B13248504 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine

Cat. No.: B13248504
M. Wt: 199.68 g/mol
InChI Key: NYFUBUWLWQOGRE-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorine atom at position 4, an N-methylamine group at position 2, and a 2-methylpropyl (isobutyl) substituent at position 4. Pyrimidines are heterocyclic aromatic compounds widely studied for their pharmacological and agrochemical applications.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine

InChI

InChI=1S/C9H14ClN3/c1-6(2)4-7-5-8(10)13-9(11-3)12-7/h5-6H,4H2,1-3H3,(H,11,12,13)

InChI Key

NYFUBUWLWQOGRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)NC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group at position 4 can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    N-Methylation: The methyl group at the nitrogen atom can be introduced through methylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

    Alkylation at Position 6: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis or signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the pyrimidine ring critically determine molecular properties. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features Reference
4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine 4-Cl, 6-(2-methylpropyl), 2-(N-methyl) C₉H₁₃ClN₄* ~212.68 High lipophilicity due to isobutyl -
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine 6-Cl, 2-(methylthio), 4-(N-cyclopropyl) C₈H₁₁ClN₄S 228.72 Cyclopropyl enhances ring strain
4-Chloro-6-(4-methylpiperazin-1-yl)-5-(methylthio)pyrimidin-2-amine 4-Cl, 5-(methylthio), 6-(piperazinyl) C₁₀H₁₆ClN₅S 273.79 Piperazine improves solubility
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine 4-(2-Cl-4-NO₂-phenyl), 6-Me C₁₁H₉ClN₄O₂ 264.67 Electron-withdrawing nitro group

*Hypothetical calculation based on IUPAC name.

Key Observations :

  • Lipophilicity : The 2-methylpropyl group in the target compound increases hydrophobicity compared to smaller substituents like methylthio () or cyclopropyl (). This could enhance membrane permeability but reduce aqueous solubility .
  • Steric Hindrance : Cyclopropyl () and piperazinyl () substituents introduce steric effects that may influence binding interactions in biological systems .

Reactivity Trends :

  • Chlorine at position 4 is highly reactive toward nucleophilic substitution, as seen in and .
  • Bulky groups (e.g., 2-methylpropyl) may slow substitution kinetics due to steric hindrance.

Biological Activity

4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Synthesis of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine

The synthesis typically involves several key steps that optimize yield and purity. Common methods include:

  • Starting Materials : Utilization of commercially available pyrimidine derivatives.
  • Chemical Reactions : Employing reactions such as halogenation and amination under controlled conditions.
  • Purification Techniques : Techniques like crystallization and chromatography are often used to isolate the final product.

The biological activity of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial growth, which is critical for its antimicrobial and anti-inflammatory effects.
  • Receptor Interaction : Potential interactions with receptors that modulate immune responses have been suggested, although detailed studies are needed to confirm these mechanisms.

Antimicrobial Properties

Research indicates that 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine exhibits notable antimicrobial activity against various bacterial strains. It has been shown to effectively inhibit the growth of certain pathogens, making it a candidate for therapeutic applications in treating infections.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, contributing to its potential as a therapeutic agent for inflammatory diseases. The exact pathways through which these effects occur are still under investigation, but they likely involve modulation of inflammatory cytokines and chemokines.

Case Studies and Research Findings

Several studies have explored the biological activities of 4-Chloro-N-methyl-6-(2-methylpropyl)pyrimidin-2-amine:

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating promising potential for clinical applications.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anti-inflammatory Activity :
    • In vitro assays showed that treatment with the compound reduced the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli. This suggests a mechanism through which it may alleviate symptoms associated with inflammatory diseases.
    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha500150
    IL-630080

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